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Compound of Interest

Compound Name: 5,6-Dichlorobenzo[d]thiazole

Cat. No.: B054744 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic characteristics

and synthetic methodology for a key benzothiazole derivative. While the initial focus was on

5,6-Dichlorobenzo[d]thiazole, a thorough literature search revealed a scarcity of available

spectroscopic data for this specific isomer. Consequently, this document presents a

comprehensive analysis of the closely related and well-documented compound, 6-

Chlorobenzo[d]thiazole-2-thiol, as a representative example. This guide includes tabulated

NMR data, detailed experimental protocols for spectroscopic analyses, and a visual

representation of a common synthetic workflow.

Spectroscopic Data Analysis
The spectroscopic data presented below provides a quantitative and qualitative fingerprint for

the molecular structure of 6-Chlorobenzo[d]thiazole-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 6-Chlorobenzo[d]thiazole-2-thiol are summarized in the

tables below.

Table 1: ¹H NMR Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol
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Chemical Shift (δ)
ppm

Multiplicity Assignment
Coupling Constant
(J) Hz

14.04 broad singlet -SH -

7.46-7.40 multiplet Aromatic CH -

7.28 doublet Aromatic CH 5.0

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol

Chemical Shift (δ) ppm Assignment

190.5 C=S (Thione)

141.1 Aromatic C

131.9 Aromatic C

130.4 Aromatic C

124.6 Aromatic C

116.8 Aromatic C

114.3 Aromatic C

Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz

Mass Spectrometry (MS)
While specific mass spectrometry data for 6-Chlorobenzo[d]thiazole-2-thiol was not explicitly

found in the cited literature, the expected molecular ion peak [M]⁺ would correspond to its

molecular weight.

Molecular Formula: C₇H₄ClNS₂

Molecular Weight: 201.70 g/mol
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Infrared (IR) Spectroscopy
Detailed experimental IR spectra for 6-Chlorobenzo[d]thiazole-2-thiol are not readily available

in the public domain. However, based on the functional groups present in the molecule, the

following characteristic absorption bands can be anticipated:

Table 3: Predicted Infrared Absorption Bands for 6-Chlorobenzo[d]thiazole-2-thiol

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~2550 Thiol (-SH) Stretching

1600-1450 Aromatic C=C Stretching

~1300 C-N Stretching

~1100 C=S (Thione) Stretching

800-600 C-Cl Stretching

Experimental Protocols
The following sections detail the general methodologies employed for the spectroscopic

characterization and synthesis of benzothiazole derivatives.

NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer. The sample is

dissolved in a deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per

million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

General Synthetic Procedure for Benzothiazole-2-thiols
A common route for the synthesis of 2-mercaptobenzothiazole derivatives involves the reaction

of a corresponding aniline with carbon disulfide. The general workflow is outlined below.

Synthetic Workflow Visualization
The following diagram illustrates a generalized synthetic pathway for the formation of a

benzothiazole-2-thiol from an aniline precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Generalized synthesis of benzothiazole-2-thiols.

To cite this document: BenchChem. [In-depth Technical Guide: Spectroscopic and Synthetic
Insights into Benzothiazole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054744#spectroscopic-data-nmr-ms-ir-of-5-6-
dichlorobenzo-d-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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